N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine
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Overview
Description
N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(222)octan-4-amine is a synthetic organic compound characterized by its unique bicyclic structure and the presence of an ethynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the bicyclic core: This could involve a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the ethynyl group: This step might involve a Sonogashira coupling reaction, where an ethynyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alkanes or amines.
Scientific Research Applications
N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(22
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions, while the bicyclic structure might influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-(4-phenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine: Lacks the ethynyl group.
N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine is unique due to the presence of the ethynyl group, which can impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
134133-92-9 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)-N,N-dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C15H17NO3/c1-4-12-5-7-13(8-6-12)15-17-9-14(10-18-15,11-19-15)16(2)3/h1,5-8H,9-11H2,2-3H3 |
InChI Key |
FTEDRBQFOLSRLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
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